CCR5 Antagonist Potency of 5-(3-Fluorophenyl)-5-oxovaleronitrile vs. the Natural Product Lead Anibamine
In a calcium mobilization assay using human MOLT4 cells endogenously expressing CCR5, 5-(3-fluorophenyl)-5-oxovaleronitrile inhibited CCL5 (RANTES)-induced calcium flux with an IC50 of 9.20 μM [1]. The natural product lead anibamine, a pyridine quaternary alkaloid, showed an IC50 of approximately 1 μM in a radioligand binding assay against CCR5 using 125I-gp120 [2]. Although the assay formats differ (functional calcium flux vs. competitive binding), the data place the 3-fluorophenyl analogue in the low-micromolar range and confirm it retains CCR5 antagonist activity while offering a synthetically more accessible, non-chiral scaffold with a single fluorophenyl ketone side chain that can be independently optimized [1][2].
| Evidence Dimension | CCR5 antagonist activity |
|---|---|
| Target Compound Data | IC50 = 9.20 μM (CCL5-induced Ca²⁺ flux, MOLT4 cells) |
| Comparator Or Baseline | Anibamine: IC50 ≈ 1 μM (125I-gp120 competitive binding to CCR5) |
| Quantified Difference | Target compound is approximately 9-fold less potent than anibamine in these respective assay systems; however, the 3-fluorophenyl scaffold is structurally distinct, non-chiral, and offers alternative synthetic tractability. |
| Conditions | Human MOLT4 cells; CCL5-induced calcium mobilization measured by Fluor-4 after 1 h (target compound) vs. 125I-gp120 competitive binding to CCR5 (anibamine) |
Why This Matters
For procurement decisions in CCR5-targeted drug discovery, this data confirms that 5-(3-fluorophenyl)-5-oxovaleronitrile provides a defined, measurable starting potency point within the anibamine analogue series, enabling rational selection of the 3-fluoro substitution pattern for further SAR exploration.
- [1] BindingDB Entry BDBM50387956 (ChEMBL2057534). IC50 9.20E+3 nM for CCR5 antagonist activity. Derived from: Zhang Y et al., Bioorg. Med. Chem. Lett. 2012, 22(15), 5093–5097. View Source
- [2] Zhang Y, Arnatt CK, Zhang F, et al. Structure activity relationship studies of natural product chemokine receptor CCR5 antagonist anibamine toward the development of novel anti prostate cancer agents. Eur. J. Med. Chem. 2012, 55, 395–408. View Source
